4,5,6-Trifluoropyrimidine
Overview
Description
4,5,6-Trifluoropyrimidine is a fluorinated pyrimidine derivative that is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of the trifluoromethyl group in the pyrimidine ring can greatly influence the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of trifluoropyrimidine derivatives has been explored through various methods. A one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives was achieved using aryl aldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate in ionic liquid, highlighting a short synthetic route and high yields . Another approach involved the regio- and stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, using a three-component condensation reaction . Additionally, the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles was assessed, although it was found to be less ideal for multiple substitution processes due to the need for purification .
Molecular Structure Analysis
The molecular structure of trifluoropyrimidine derivatives has been studied using various spectroscopic methods. For instance, the crystal structure of a 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine revealed a planar conformation except for the fluorine atoms . The orthogonal intramolecular C–F···C=O interaction observed in some trifluoromethylated pyrimidine derivatives may stabilize certain conformations .
Chemical Reactions Analysis
Trifluoropyrimidine derivatives undergo various chemical reactions. Nickel-assisted carbon-fluorine bond activation of 2,4,6-trifluoropyrimidine has been reported, leading to new pyrimidine and pyrimidinone derivatives . Furthermore, trifluoromethylthiosubstituted pyrimidines have been synthesized and used as starting materials for nucleophilic exchange reactions, leading to a variety of functionalized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoropyrimidine derivatives are influenced by the trifluoromethyl group. For example, a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system exhibited distinct absorption and emission wavelengths, with some showing strong fluorosolvatochromic properties and proton-sensibility, which could be useful for sensor applications . The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid also demonstrated the influence of the trifluoromethyl group on the reactivity and stability of the compounds .
Scientific Research Applications
Scaffold for Synthesis
4,5,6-Trifluoropyrimidine has been explored as a scaffold for the synthesis of polysubstituted pyrimidine derivatives. It is used in the synthesis of functionalized pyrimidine systems, although it presents challenges in purification and further reactions due to the formation of mixtures of regioisomers (Parks, Sandford, Christopher, & Miller, 2008).
Biological Activities
Research has highlighted the importance of [1,2,4]triazolo[1,5-a]pyrimidines, related to 4,5,6-trifluoropyrimidine, in agriculture and medicinal chemistry, including applications in antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).
Synthesis of Trifluoromethylated Analogues
4,5,6-Trifluoropyrimidine derivatives have been synthesized for trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds demonstrate significant chemical interactions that could have implications in drug design and molecular chemistry (Sukach et al., 2015).
Activation of C-F Bond
The activation of the C-F bond in 4,5,6-trifluoropyrimidine has been studied, demonstrating the potential for synthesizing novel pyrimidine and pyrimidinone derivatives (Braun, Foxon, Perutz, & Walton, 1999).
Plant Growth Research
4,5,6-Trifluoropyrimidine-related compounds have been used as plant growth retardants in physiological research. They provide insights into the regulation of terpenoid metabolism and are related to phytohormones and sterols (Grossmann, 1990).
ICT-Based Sensor Properties
A series of derivatives with a pyrimidine core have shown distinct absorption and emission wavelengths, suggesting their utility as polarity or proton sensors (Muraoka, Obara, & Ogawa, 2016).
Nucleophilic Substitution and Formation of Trifluoromethylpyrimidines
Studies on nucleophilic substitution in various trifluoropyrimidines have provided insights into the formation of trifluoromethylpyrimidines, important for understanding chemical reaction mechanisms (Banks, Field, & Haszeldine, 1970).
Polarizability Studies
Analysis of bond and molecular polarizabilities in halogenated pyrimidines, including 2,4,6-trifluoropyrimidine, have been conducted to understand their structural and chemical properties (Subbaiah, Sastry, & Ramamurthy, 1982).
Safety And Hazards
4,5,6-Trifluoropyrimidine is classified as a dangerous substance. It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,5,6-trifluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOJKCYBNUFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393770 | |
Record name | 4,5,6-trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trifluoropyrimidine | |
CAS RN |
17573-78-3 | |
Record name | 4,5,6-trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6-trifluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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